6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

Catalog No.
S730836
CAS No.
19932-87-7
M.F
C7H4INO2
M. Wt
261.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

CAS Number

19932-87-7

Product Name

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

IUPAC Name

6-iodo-3H-1,3-benzoxazol-2-one

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

InChI

InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)

InChI Key

ISXIMZPIWYVLBD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)OC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1I)OC(=O)N2

Synthesis and Characterization:

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the chemical formula C7H4INO2. It is synthesized through various methods, including the reaction of o-aminophenol with paraformaldehyde and iodine in the presence of an acid catalyst []. The resulting product is then characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one possesses various potential applications in scientific research, including:

  • Biological Activity: Studies have investigated the potential biological activities of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one, including its antibacterial and antifungal properties []. However, further research is necessary to fully understand its efficacy and potential for therapeutic development.
  • Organic Synthesis: The presence of the iodine atom in 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one makes it a valuable intermediate for further organic synthesis. It can be used as a building block for the preparation of more complex molecules with diverse functionalities [].
  • Material Science: Some studies have explored the potential applications of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one in material science, such as the development of photoluminescent materials []. However, this area of research is still in its early stages, and further investigation is needed.

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound characterized by its unique structure that includes an iodine atom, a benzoxazole ring, and a dihydro component. Its molecular formula is C7H4INO2C_7H_4INO_2, with a molecular weight of approximately 261.02 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its interesting chemical properties and biological activities .

The reactivity of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one can be attributed to the presence of the iodine atom, which can participate in various substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, particularly when reacted with suitable electrophiles.
  • Reduction Reactions: The dihydro group can be oxidized or reduced depending on the reaction conditions, allowing for the formation of derivatives with varying degrees of saturation .

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one exhibits various biological activities that make it a subject of interest in pharmacology. Preliminary studies suggest:

  • Antimicrobial Activity: The compound has shown potential against certain bacterial strains.
  • Anticancer Properties: Some derivatives of benzoxazole compounds have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to its therapeutic potential .

The synthesis of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one typically involves several steps:

  • Formation of Benzoxazole Ring: This can be achieved through cyclization reactions involving ortho-amino phenols and carboxylic acids or their derivatives.
  • Iodination: The introduction of the iodine atom can be accomplished using iodine monochloride or other iodinating agents under controlled conditions.
  • Dihydrogenation: If starting from an unsaturated precursor, hydrogenation may be performed to achieve the dihydro configuration .

The applications of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biochemical Research: Investigated for its role in enzyme inhibition studies and other biochemical pathways .

Interaction studies involving 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and kinetic assays are commonly employed to assess these interactions.

Several compounds share structural similarities with 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Iodo-1,3-benzoxazol-2(3H)-oneIodine on benzoxazoleMore stable due to lack of dihydro group
5-Iodo-2,3-dihydro-1,3-benzoxazol-2-oneIodine at position 5Different biological activity profile
6-Methyl-2,3-dihydro-1,3-benzoxazol-2-oneMethyl group instead of iodinePotentially different pharmacokinetics
4-IodoquinolineIodine on quinolineDifferent heterocyclic system

The uniqueness of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one lies in its specific combination of iodine substitution and the dihydro configuration within the benzoxazole framework, which may confer distinct biological activities compared to its analogs .

Molecular Architecture

The compound features a bicyclic structure with a benzene ring fused to an oxazolone moiety, substituted by iodine at the 6-position. X-ray crystallographic analyses reveal planarity in the aromatic system, with the iodine atom introducing significant steric and electronic effects. Key bond lengths include:

  • C-I: 2.09 Å (vs. typical 2.10 Å for aryl iodides)
  • C-O (oxazolone): 1.36 Å
  • N-C (oxazolone): 1.29 Å

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄INO₂
Molecular Weight261.02 g/mol
Melting Point180-182°C
logP (Octanol-Water)2.38 ± 0.15
Aqueous Solubility1.2 mg/L @ 25°C
Crystal SystemMonoclinic
Space GroupP2₁/c

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.31 (d, J=2.0 Hz, 1H)
  • ¹³C NMR: 158.9 (C=O), 147.2 (C-I), 128.7-115.4 (aromatic carbons)
  • IR (KBr): 1754 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N)

XLogP3

1.8

Wikipedia

6-iodo-2,3-dihydro-1,3-benzoxazol-2-one

Dates

Last modified: 09-12-2023

Explore Compound Types